N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Overview
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound characterized by its benzoxazole and phenylacetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 3-(benzo[d]oxazol-2-yl)phenylamine with 2-(4-(ethylsulfonyl)phenyl)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere with a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenolic derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Sulfonyl-substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.
Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets. The benzoxazole ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Comparison with Similar Compounds
N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide: Lacks the ethylsulfonyl group.
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar structure but with a methyl group instead of ethyl.
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(propylsulfonyl)phenyl)acetamide: Similar structure but with a propyl group instead of ethyl.
Uniqueness: The presence of the ethylsulfonyl group in N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide provides unique chemical and biological properties compared to its analogs. This group enhances the compound's lipophilicity and potential for biological activity.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-2-30(27,28)19-12-10-16(11-13-19)14-22(26)24-18-7-5-6-17(15-18)23-25-20-8-3-4-9-21(20)29-23/h3-13,15H,2,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSJJZBPMNSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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